![molecular formula C10H14N4S B1470169 {2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine CAS No. 1428233-12-8](/img/structure/B1470169.png)

{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine

描述

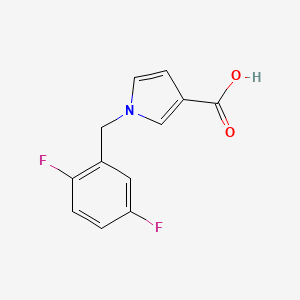

The compound “{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine” is a complex organic molecule that contains a pyrazole ring and a thiazole ring . Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms, and thiazole is a similar five-membered ring containing a nitrogen atom and a sulfur atom . This compound is part of a series of heteroleptic copper (II) complexes .

Synthesis Analysis

The synthesis of this compound involves the reaction of a methanolic solution containing M (ClO4)2·nH2O (M = Cu, Ni, Zn or Cd) or CoCl2·6H2O with bis (2- (3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amine (bedmpza) in the presence of NaN3 . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .

Molecular Structure Analysis

The molecular structure of this compound has been determined by single crystal X-ray crystallography . The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .

Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it reacts with aryl isocyanate, aryl and alkyl isothiocyanates . When reacted with ethyl isothiocyanate, the hydrogen atom of the NH2 group is replaced, resulting in the reaction proceeding without ring closure .

科学研究应用

Synthesis of Explosive Cocrystals

The compound is used in the synthesis of explosive cocrystals containing 3,5-dimethylpyrazol-1-yl-substituted-1,2,4,5-tetrazines . The reaction of 3,4-dinitropyrazole, 5-nitrotetrazole, or 4-nitro-1,2,3-triazole with 1,2,4,5-tetrazines substituted with 3,5-dimethylpyrazolyl (dmp) groups results in energetic cocrystals .

Crystal Structure Analysis

The compound is used in crystal structure analysis . The tridentate ligand adopts a conformation approximating a twofold symmetry, allowing its coordination to the metal atom, together with a chloride ligand, in an almost perfect square-planar geometry .

Synthesis of White Crystals

The compound is used in the synthesis of white crystals . The resulting solid was crystallised from ethyl acetate to give white crystals .

Nonlinear Optics

The compound has found applications in nonlinear optics . Tetrazine electronic transitions from π to π* occur in the UV range and n to π* transitions in the visible region resulting in materials with a wide variety of colors .

Organic Photovoltaics

The compound is used in organic photovoltaics . 1,2,4,5-tetrazines have a high electron affinity allowing them to be reversibly reduced to form stable radical anions .

Optical Phototriggers, Switches, and Sensors

The compound is used in optical phototriggers, switches, and sensors . These optical and electronic properties are unique to the 1,2,4,5-tetrazine heterocycle .

Inverse Electron Demand Diels-Alder Reactions

The compound is used in inverse electron demand Diels-Alder reactions . This is a type of pericyclic reaction, an important class of reactions in organic chemistry .

High-Nitrogen Energetic Materials

The compound is used in the development of high-nitrogen energetic materials . The calculated energetic performance of the new cocrystals approaches that of 2,4,6-trinitrotoluene .

作用机制

Target of Action

The primary target of 2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine is the enzyme glutathione peroxidase . This enzyme plays a crucial role in protecting the cell from oxidative damage by reducing hydrogen peroxide and lipid hydroperoxides.

Mode of Action

2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine interacts with its target, glutathione peroxidase, by mimicking its catalytic activity . The compound facilitates the reduction of hydrogen peroxide in the presence of an organoselenium compound, a process that is typically catalyzed by glutathione peroxidase .

Biochemical Pathways

The compound’s interaction with glutathione peroxidase affects the biochemical pathway involving the reduction of hydrogen peroxide This process is crucial for maintaining cellular redox balance and protecting cells from oxidative stress

Result of Action

The molecular and cellular effects of 2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine’s action are likely related to its glutathione peroxidase-like activity. By facilitating the reduction of hydrogen peroxide, the compound may help protect cells from oxidative damage . This could have potential implications for diseases associated with oxidative stress, although more research is needed to fully understand these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine. For instance, the compound’s catalytic activity may be affected by the presence of other substances, such as organoselenium compounds . Additionally, factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion can significantly influence the catalytic activities

属性

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4S/c1-7-5-8(2)14(13-7)10-12-9(3-4-11)6-15-10/h5-6H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDOEEBJLGGQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(Oxolan-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470088.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470092.png)

![1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470096.png)

![1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470098.png)

![(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol](/img/structure/B1470103.png)

(propan-2-yl)amine](/img/structure/B1470104.png)

![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470107.png)